S63845 -

S63845

Catalog Number: EVT-280791
CAS Number:
Molecular Formula: C39H37ClF4N6O6S
Molecular Weight: 829.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S63845 is a selective, small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL1) protein. [, , , , , , , , , , , , , , , , , , , ] MCL1 belongs to the BCL-2 family of proteins, which are key regulators of apoptosis (programmed cell death). [, , , , , , , , , , , , , , , , , , , ] While pro-apoptotic proteins promote cell death, anti-apoptotic proteins like MCL1 inhibit it. [, , , , , , , , , , , , , , , , , , , ] S63845 binds to MCL1, disrupting its anti-apoptotic function and promoting cell death. [, , , , , , , , , , , , , , , , , , , ] Due to its role in promoting cell death, S63845 is widely used in preclinical cancer research to study the potential of MCL1 as a therapeutic target for various cancers. [, , , , , , , , , , , , , , , , , , , ]

Venetoclax (ABT-199)

Compound Description: Venetoclax, also known as ABT-199, is a potent, selective, and orally bioavailable BCL-2 inhibitor. [, , , , , , , , , , , , , , , , ] It is FDA-approved for treating chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). [, ] Venetoclax exerts its anti-tumor activity by selectively binding to BCL-2, displacing pro-apoptotic proteins like BIM, and subsequently triggering apoptosis. [, ]

Relevance: Venetoclax is functionally related to S63845 as both compounds target anti-apoptotic proteins of the BCL-2 family. [, , , , , , , , , , , , , , ] Venetoclax specifically inhibits BCL-2, whereas S63845 is a highly selective MCL-1 inhibitor. Numerous studies have explored their synergistic potential in various cancer models, demonstrating enhanced cell death upon combined treatment. [, , , , , , , , , , , , , , ] This synergy arises from the ability of cancer cells to upregulate MCL-1 upon BCL-2 inhibition, highlighting the importance of dual targeting. [, ]


A-1210477

Compound Description: A-1210477 is a selective, small molecule MCL-1 inhibitor. [, ] It binds to MCL-1, preventing its interaction with pro-apoptotic proteins and inducing apoptosis in sensitive cancer cells. [, ]

Relevance: A-1210477 is structurally and functionally similar to S63845, as both are selective inhibitors of MCL-1. [, ] They share a similar mechanism of action, ultimately leading to apoptosis induction. [, ] Studies have investigated their efficacy in various cancer models, demonstrating their potential as therapeutic agents. [, ]


ABT-737

Compound Description: ABT-737 is a potent BH3 mimetic that inhibits BCL-2, BCL-XL, and BCL-W. [, ] It binds to these anti-apoptotic proteins, displacing pro-apoptotic proteins and promoting apoptosis. [, ]

Relevance: Although ABT-737 is not structurally related to S63845, it exhibits functional similarities by targeting anti-apoptotic BCL-2 family members. [, ] While ABT-737 displays broader specificity, S63845 selectively inhibits MCL-1. Studies have explored combining these agents to overcome resistance mechanisms associated with individual protein upregulation. [, ]


A-1331852

Compound Description: A-1331852 is a selective BCL-XL inhibitor. [, , , , , ] By binding to BCL-XL, it prevents its interaction with pro-apoptotic proteins, ultimately leading to apoptosis. [, , , , , ]


MIK665

Compound Description: MIK665 is a structurally optimized version of S63845, developed to improve pharmacokinetic properties in mice. [] Like S63845, MIK665 selectively inhibits MCL-1, promoting apoptosis in sensitive cancer cells. []

Relevance: MIK665 is a structurally related analog of S63845 with enhanced pharmacokinetic characteristics for in vivo studies in mice. [] It retains the high selectivity for MCL-1 inhibition and displays comparable efficacy in preclinical models. []

Overview

S63845 is a small molecule inhibitor specifically targeting Myeloid Cell Leukemia 1, commonly known as MCL-1, which is a member of the B-cell lymphoma 2 (BCL-2) family of proteins. MCL-1 plays a crucial role in cell survival by preventing apoptosis, making it a significant target in cancer therapy. S63845 exhibits high selectivity and potency against MCL-1, with a binding affinity characterized by a dissociation constant (KD) of 0.19 nanomolar and an inhibition constant (Ki) of less than 1.2 nanomolar . This compound has shown promise in preclinical studies for treating various hematological malignancies.

Source and Classification

S63845 was developed as part of research efforts to find effective inhibitors of anti-apoptotic proteins. It is classified as a selective BH3 mimetic, which mimics the action of pro-apoptotic proteins that bind to anti-apoptotic members of the BCL-2 family, thereby promoting cell death in cancer cells that are dependent on MCL-1 for survival . The compound has been evaluated in various studies for its efficacy against multiple myeloma and other blood cancers.

Synthesis Analysis

The synthesis of S63845 involves several steps that include the construction of its complex molecular framework. While specific synthetic methods are proprietary, general synthetic routes for similar compounds typically involve:

  1. Formation of key intermediates: Using appropriate reagents to form the necessary cyclic and acyclic structures.
  2. Coupling reactions: Employing coupling agents to link different molecular fragments.
  3. Purification: Utilizing techniques such as chromatography to isolate the final product.

The compound is usually formulated in a manner that allows for intravenous administration, ensuring bioavailability in vivo .

Molecular Structure Analysis

S63845 has a complex molecular structure represented by the chemical formula C39H37ClF4N6O6SC_{39}H_{37}ClF_{4}N_{6}O_{6}S and a molecular weight of approximately 829.3 g/mol . The structure features:

  • A central scaffold that interacts with the BH3-binding groove of MCL-1.
  • Multiple functional groups that enhance its binding affinity and selectivity.

The three-dimensional conformation allows S63845 to effectively inhibit MCL-1's function, leading to apoptosis in dependent cancer cells.

Chemical Reactions Analysis

S63845 primarily engages in receptor-ligand interactions with MCL-1, leading to several downstream effects:

  1. Disruption of protein interactions: S63845 disrupts the binding of pro-apoptotic proteins such as BAK and BAX to MCL-1, promoting apoptosis .
  2. Induction of apoptosis: The compound activates caspase pathways, leading to cellular processes such as phosphatidylserine exposure and PARP cleavage .
  3. Impact on hematopoiesis: Studies indicate that S63845 affects normal hematopoietic processes by influencing cell lineage differentiation during early treatment stages .
Mechanism of Action

The mechanism by which S63845 exerts its effects involves several key processes:

  • Direct Inhibition: By binding to MCL-1, S63845 prevents its interaction with pro-apoptotic proteins, effectively removing the protective effect that MCL-1 has on cancer cells.
  • Activation of Apoptosis Pathways: The inhibition leads to the release of cytochrome c from mitochondria, triggering caspase cascades that result in programmed cell death.
  • Selective Toxicity: S63845 shows preferential toxicity towards MCL-1-dependent cancer cells while sparing normal cells, which is critical for reducing side effects associated with traditional chemotherapy .
Physical and Chemical Properties Analysis

S63845 exhibits several physical and chemical properties relevant for its application:

  • Solubility: It is soluble in various organic solvents but requires specific formulation for effective delivery.
  • Stability: The compound's stability under physiological conditions is critical for its therapeutic efficacy.
  • Purity: Commercial preparations typically have a purity level exceeding 98%, ensuring reliability in experimental settings .
Applications

S63845 has several potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Its primary application is as an anti-cancer agent targeting hematological malignancies such as multiple myeloma and chronic lymphocytic leukemia .
  2. Research Tool: It serves as a valuable tool for studying the role of MCL-1 in cell survival and apoptosis mechanisms.
  3. Clinical Trials: S63845 has been involved in clinical trials assessing its safety and efficacy in patients with specific genetic profiles related to MCL-1 expression .

Properties

Product Name

S63845

IUPAC Name

(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid

Molecular Formula

C39H37ClF4N6O6S

Molecular Weight

829.3 g/mol

InChI

InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m1/s1

InChI Key

ZFBHXVOCZBPADE-SSEXGKCCSA-N

SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F

Solubility

Soluble in DMSO

Synonyms

S63845; S-63845; S 63845.

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F

Isomeric SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.